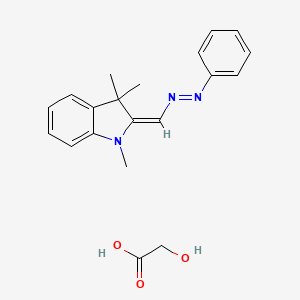
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate is a complex organic compound known for its unique chemical structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in cycloaddition reactions and the synthesis of photochromic dyes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as photochromic polymers and dyes.
Mecanismo De Acción
The mechanism of action of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate involves its interaction with specific molecular targets and pathways. The phenylazo group can undergo reversible photoisomerization, which allows the compound to switch between different structural forms under light exposure. This property is particularly useful in the development of photoresponsive materials and sensors.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Known for its use in cycloaddition reactions and the synthesis of photochromic dyes.
2-Methylene-1,3,3-trimethylindoline: Another compound with similar reactivity and applications in the synthesis of advanced materials.
Uniqueness
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate stands out due to its unique combination of the indoline core, phenylazo group, and glycolate moiety
Propiedades
Número CAS |
79313-78-3 |
|---|---|
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-hydroxyacetic acid;phenyl-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C18H19N3.C2H4O3/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;3-1-2(4)5/h4-13H,1-3H3;3H,1H2,(H,4,5)/b17-13+,20-19?; |
Clave InChI |
OTRAOTFWRWBUCS-FXHJVEJLSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


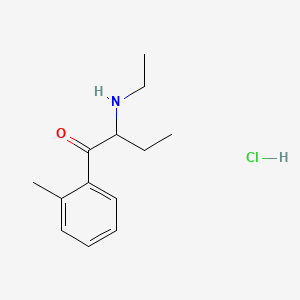

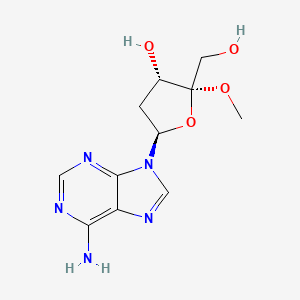
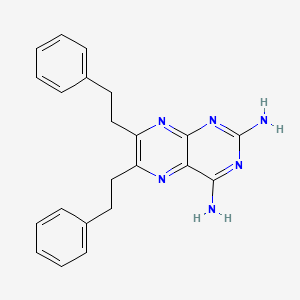

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)





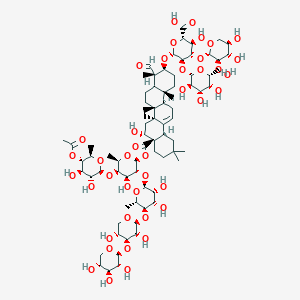
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
